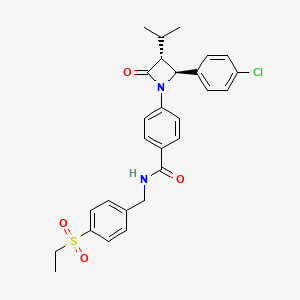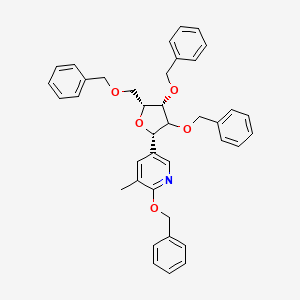
N-Acetyllactosamine-13C2,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyllactosamine-13C2,d3 is a labeled derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in glycoscience due to its role in various biological processes, including cell-cell interactions, immune responses, and tumorigenesis. The isotopic labeling with carbon-13 and deuterium allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyllactosamine-13C2,d3 typically involves the enzymatic or chemical modification of lactose. The process includes the following steps:
Enzymatic Synthesis: Using recombinant enzymes such as β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase, lactose is converted to N-Acetyllactosamine. The isotopic labeling is introduced during the synthesis of the monosaccharide precursors.
Chemical Synthesis: Chemical methods involve the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection steps. Isotopic labeling is incorporated during the synthesis of the galactose and N-acetylglucosamine units.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, with isotopic labeling introduced in the early stages of monosaccharide synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyllactosamine-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Using galactose oxidase to oxidize the terminal galactose unit.
Reduction: Reduction of the oxidized product to form different derivatives.
Substitution: Substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Galactose oxidase, oxygen, and buffer solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation Products: Aldehyde derivatives of N-Acetyllactosamine.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized N-Acetyllactosamine derivatives with various substituents.
Applications De Recherche Scientifique
N-Acetyllactosamine-13C2,d3 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigates cell-cell interactions, glycan binding, and the role of glycans in biological processes.
Medicine: Studies the involvement of glycans in disease mechanisms, including cancer and immune disorders.
Industry: Utilized in the development of glycan-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of N-Acetyllactosamine-13C2,d3 involves its interaction with specific proteins and receptors, such as lectins. These interactions mediate various biological processes, including cell adhesion, signaling, and immune responses. The labeled compound allows for detailed studies of these interactions using NMR and mass spectrometry, providing insights into the molecular pathways involved.
Comparaison Avec Des Composés Similaires
N-Acetyllactosamine: The non-labeled version of the compound.
Lactose: A disaccharide composed of galactose and glucose.
N-Acetylglucosamine: A monosaccharide component of N-Acetyllactosamine.
Comparison: N-Acetyllactosamine-13C2,d3 is unique due to its isotopic labeling, which allows for advanced analytical studies. Compared to N-Acetyllactosamine, it provides enhanced sensitivity and resolution in NMR and mass spectrometry. Lactose and N-Acetylglucosamine, while structurally related, do not offer the same level of detail in analytical studies due to the lack of isotopic labeling.
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
388.35 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |
Clé InChI |
HESSGHHCXGBPAJ-JTLAWXNTSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
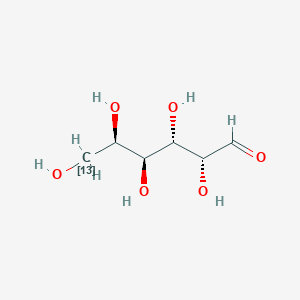
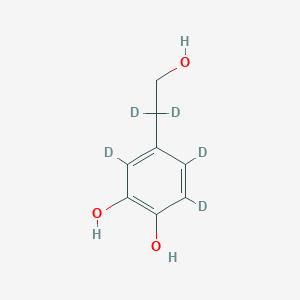
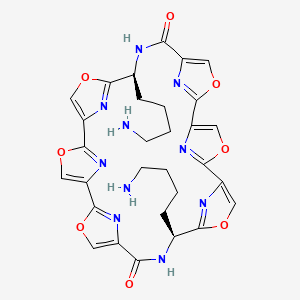





![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)


